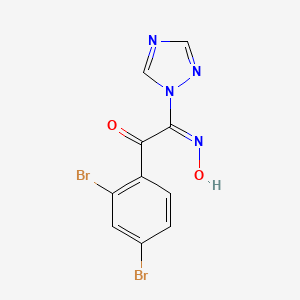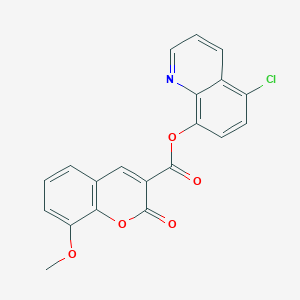
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone, also known as DBHTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBHTE is a triazole derivative and has a unique structure that makes it attractive for use in medicinal chemistry, material science, and organic synthesis. In
作用機序
The mechanism of action of 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. In animal studies, this compound has been shown to have no adverse effects on liver, kidney, or heart function. This compound has also been shown to have antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone in lab experiments is its unique structure that allows for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are many future directions for research on 1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone. One direction is to explore its potential as an antifungal and antibacterial agent. Another direction is to investigate its potential as a building block for the synthesis of MOFs and COFs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
合成法
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-dibromophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine. The second step involves the reaction of 1-(2,4-dibromophenyl)-3-oxobutane-1,4-diamine with hydroxylamine hydrochloride to form 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one. The final step involves the reaction of 1-(2,4-dibromophenyl)-2-(hydroxyimino)butan-1-one with sodium azide and copper (I) iodide to form this compound.
科学的研究の応用
1-(2,4-dibromophenyl)-2-(hydroxyimino)-2-(1H-1,2,4-triazol-1-yl)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have antifungal, antibacterial, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
(2E)-1-(2,4-dibromophenyl)-2-hydroxyimino-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4O2/c11-6-1-2-7(8(12)3-6)9(17)10(15-18)16-5-13-4-14-16/h1-5,18H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEHBOYABWJKBO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)C(=NO)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)/C(=N\O)/N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5417100.png)
![5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5417109.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B5417111.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5417127.png)

![N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B5417146.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5417151.png)
![N-ethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}pyrrolidine-3-carboxamide](/img/structure/B5417157.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5417165.png)
![ethyl 2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5417167.png)
![ethyl 1-[4-(3-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417170.png)
![N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5417176.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5417182.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzenesulfonamide](/img/structure/B5417194.png)